

AZD7325 Efficacy: A Cross-Study Comparative Analysis

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Compound of Interest

Compound Name: AZD7325

Cat. No.: B1666233

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This guide provides a comprehensive comparison of the efficacy of **AZD7325**, a selective GABA-A $\alpha 2,3$ receptor positive allosteric modulator (PAM), with other relevant compounds. The information is compiled from preclinical and clinical studies to assist in the evaluation of its therapeutic potential.

Executive Summary

AZD7325 is a novel compound that demonstrates a distinct pharmacological profile compared to non-selective benzodiazepines like lorazepam. As a selective PAM for the $\alpha 2$ and $\alpha 3$ subunits of the GABA-A receptor, it is hypothesized to possess anxiolytic properties with a reduced side-effect profile, particularly concerning sedation and cognitive impairment. Clinical and preclinical data suggest a potential role for **AZD7325** in anxiety disorders and certain neurodevelopmental conditions. However, its clinical efficacy in Generalized Anxiety Disorder (GAD) remains to be definitively established.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Efficacy of AZD7325

GABA-A Receptor Subunit	Binding Affinity (Ki, nM)	Efficacy (% of maximal diazepam response)
α1	0.5	Neutral Antagonism
α2	0.3	18% (Partial Agonist)
α3	1.3	15% (Partial Agonist)
α5	230	8% (Partial Agonist)

Source: Data on file, AstraZeneca.[\[1\]](#)

Table 2: Comparative Pharmacodynamic Effects of AZD7325 and Lorazepam in Healthy Males

Pharmacodynamic Parameter	AZD7325 (10 mg)	Lorazepam (2 mg)	Placebo
Saccadic Peak Velocity (SPV)	No significant effect	Robust impairment (p < 0.05 vs. placebo)	No significant effect
Body Sway	No significant effect	Robust impairment (p < 0.05 vs. placebo)	No significant effect
VAS Alertness	No significant effect	Robust impairment (p < 0.05 vs. placebo)	No significant effect
Cognitive Performance (CogState Battery)	No significant effects	Statistically significant impairments	No significant learning effects

Source: Chen et al., 2014.[\[1\]](#)

Table 3: Preclinical Efficacy of AZD7325 (BAER-101) in a Fragile X Syndrome Mouse Model

Phenotype	Fmr1 KO Mice (Vehicle)	Fmr1 KO Mice + AZD7325 (1 mg/kg)	Wild-Type Mice (Vehicle)
Neocortical UP State Duration	Increased	Reduced	Normal
Audiogenic Seizure Susceptibility	Increased	Reduced	Low
Novel Object Recognition	Impaired	Improved	Normal
Hippocampal Dendritic Spine Density	Increased	No significant effect	Normal

Source: Gantois et al., 2021.

Experimental Protocols

Study of AZD7325 vs. Lorazepam in Healthy Males

A double-blind, randomized, four-way crossover study was conducted with 16 healthy male participants. The study involved the administration of single oral doses of **AZD7325** (2 mg and 10 mg), lorazepam (2 mg), and a placebo.^[1] A comprehensive battery of validated tests was used to assess the effects on the central nervous system, including cognitive function, neurophysiology, and psychomotor performance.^[1] Key assessments included:

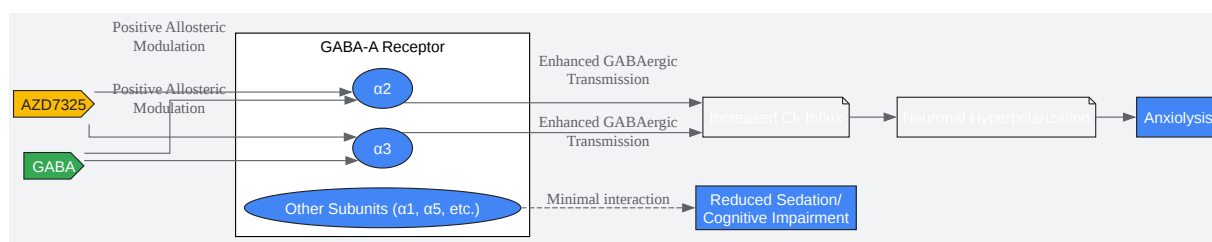
- Saccadic Eye Movements: Evaluated using a computer-based system to measure saccadic peak velocity (SPV).^[1]
- Body Sway: Measured to assess postural stability.
- Visual Analogue Scales (VAS): Used for subjective ratings of alertness and other feelings.^[1]
- CogState Battery: A computer-administered cognitive test battery to evaluate various cognitive domains.^[1]

Preclinical Evaluation in a Fragile X Syndrome Mouse Model

The efficacy of **AZD7325** (referred to as BAER-101) was assessed in Fmr1 knockout (KO) mice, a model for Fragile X Syndrome. The study involved daily administration of **AZD7325** at a dose of 1 mg/kg. Behavioral and electrophysiological phenotypes were evaluated, including:

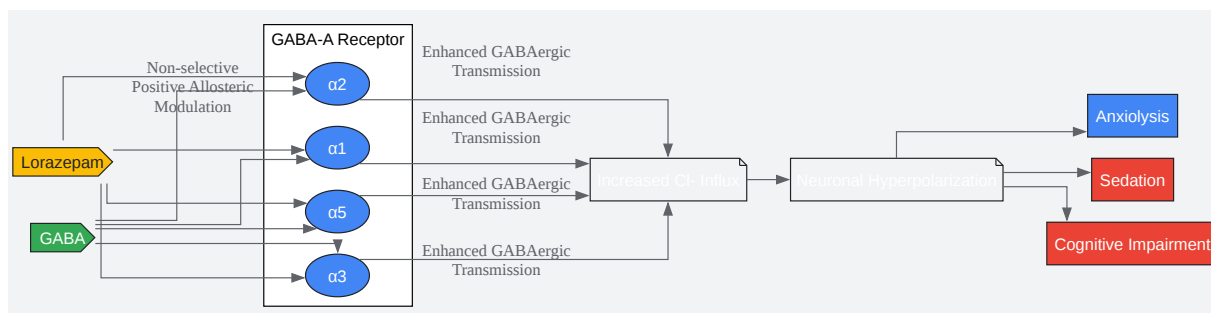
- Neocortical Slice Electrophysiology: To measure spontaneous network activity (UP states).
- Audiogenic Seizure Susceptibility: To assess seizure threshold.
- Novel Object Recognition Test: To evaluate learning and memory.
- Dendritic Spine Analysis: To quantify hippocampal spine density.

Signaling Pathways and Mechanisms of Action



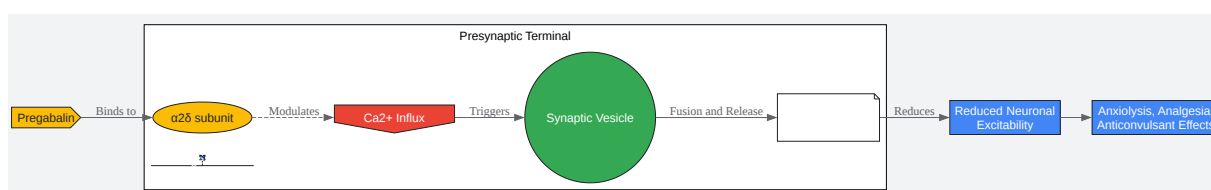
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Caption: **AZD7325** Signaling Pathway.



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Caption: Lorazepam Signaling Pathway.



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Caption: Pregabalin Signaling Pathway.

Conclusion

AZD7325 shows a promising preclinical and early clinical profile as a selective modulator of GABA-A receptors. Its differentiation from non-selective benzodiazepines in terms of sedative and cognitive side effects is a key feature.^[1] The preclinical data in a Fragile X Syndrome model suggests potential efficacy in neurodevelopmental disorders. However, the lack of robust anxiolytic effects in the Phase 2 GAD trial at the doses tested indicates that further investigation is needed to determine the optimal therapeutic window and patient populations for **AZD7325**. Future research should focus on dose-ranging studies in relevant clinical populations and further elucidation of its downstream signaling effects to fully characterize its therapeutic potential.

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References

- 1. The central nervous system effects of the partial GABA-A α 2,3-selective receptor modulator AZD7325 in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
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